Hydroxyiron(2+)
Description
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Structure
2D Structure
Properties
CAS No. |
12299-69-3 |
|---|---|
Molecular Formula |
FeH2O+2 |
Molecular Weight |
73.86 g/mol |
IUPAC Name |
iron(2+);hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2/q+2; |
InChI Key |
ITHCMTBUBRIKKJ-UHFFFAOYSA-N |
Canonical SMILES |
O.[Fe+2] |
Origin of Product |
United States |
Environmental Remediation:
A primary application of hydroxyiron(2+) catalysts is in the treatment of contaminated water and soil. longdom.org These systems are effective in degrading persistent organic pollutants and removing toxic inorganic ions.
Fenton and Photo-Fenton Processes: Hydroxyiron-containing materials are effective catalysts for Fenton and photo-Fenton reactions, which generate highly reactive hydroxyl radicals (•OH) to break down organic contaminants. For instance, a composite material of bismuth vanadate (B1173111) loaded on hydroxy-iron pillared montmorillonite (B579905) (BiVO₄/Fe/Mt) has shown high photo-Fenton catalytic activity. appliedmineralogy.com Under visible light, this system efficiently degraded the dye Acid Red 18, achieving 85.2% mineralization, a significant improvement over the base Fe/Mt catalyst. appliedmineralogy.com The enhanced activity is attributed to the semiconductor (BiVO₄) accelerating the Fe³⁺/Fe²⁺ redox cycle, which is crucial for activating hydrogen peroxide to produce •OH radicals. appliedmineralogy.com Similarly, iron oxyfluoride (FeOF) has been shown to be a highly active catalyst for H₂O₂ activation, producing a hydroxyl radical yield approximately 1 to 3 orders of magnitude higher than other state-of-the-art iron-based catalysts. nih.gov
Reduction of Inorganic Pollutants: Iron(II) hydroxide (B78521) is effective at reducing and immobilizing toxic ions. It has been investigated for the removal of selenate (B1209512) and selenite (B80905) from water systems; Fe(OH)₂ reduces these ions to insoluble elemental selenium, which can be easily removed. hubpages.comwikipedia.org More advanced systems, such as heterovalent Fe(OH)₂/Fe pair sites supported on carbon nanotubes, have been developed for the electrochemical reduction of nitrate (B79036) (NO₃⁻) to ammonia (B1221849) (NH₃). researchgate.net This catalyst exhibits a high ammonia yield rate and a Faradaic efficiency of 95.1%, showcasing a promising route for both water remediation and sustainable ammonia synthesis. researchgate.net
Sustainable Energy and Chemical Synthesis:
Hydroxyiron(2+)-based materials are also being developed as electrocatalysts for reactions central to a sustainable energy economy, such as water splitting for hydrogen production.
Other Catalytic Transformations: Sprouts-like Fe(OH)₂ hetero-nanostructures have been shown to be efficient catalysts for the electro-oxidation of urea. scispace.com Additionally, iron-based catalysts are explored for their role in the Fischer-Tropsch process to convert carbon monoxide and hydrogen into hydrocarbons. doi.org
Data on Catalytic Performance
The performance of these emerging catalysts highlights their potential for practical applications. The tables below summarize key findings from recent research.
Table 1: Performance of Hydroxyiron(II)-Based Electrocatalysts for Water Splitting
| Catalyst System | Reaction | Overpotential @ 10 mA cm⁻² | Cell Voltage @ 10 mA cm⁻² | Source |
|---|---|---|---|---|
| Fe-Ni(OH)₂/NF | Hydrogen Evolution Reaction (HER) | 92 mV | 1.59 V | rsc.org |
| Fe-Ni(OH)₂/NF | Oxygen Evolution Reaction (OER) | 232 mV | 1.59 V | rsc.org |
NF denotes Nickel Foam support.
Table 2: Efficiency of Hydroxyiron(II)-Based Catalysts in Pollutant Degradation
| Catalyst System | Pollutant | Application | Key Performance Metric | Source |
|---|---|---|---|---|
| 8%BiVO₄/Fe/Mt | Acid Red 18 | Photo-Fenton Degradation | 85.2% TOC removal in 180 min | appliedmineralogy.com |
| FeOF/H₂O₂ | 4-Nitrophenol | Fenton Degradation | Reaction rate (k) = 0.55 min⁻¹ | nih.gov |
| Fe(OH)₂/Fe@CNTs | Nitrate (B79036) (NO₃⁻) | Electrochemical Reduction | NH₃ Yield Rate: 0.67 mmol h⁻¹ cm⁻² | researchgate.net |
| Fe(OH)₂/Fe@CNTs | Nitrate (NO₃⁻) | Electrochemical Reduction | Faradaic Efficiency: 95.1% | researchgate.net |
TOC stands for Total Organic Carbon.
These findings underscore the significant progress in designing sustainable catalytic systems based on Hydroxyiron(2+). The versatility, low cost, and environmental compatibility of these iron-based materials make them strong candidates for addressing a wide range of industrial and environmental challenges. acdlabs.commdpi.com
Reaction Kinetics and Mechanisms Involving Hydroxyiron Ii
Electron Transfer Processes and Redox Chemistry of Hydroxyiron(II)
As a compound containing iron in the +2 oxidation state, hydroxyiron(II) can act as both a reducing agent and an oxidizing agent, participating in a variety of redox reactions. chemequations.com The transfer of electrons to or from the iron center is fundamental to its chemical behavior.
Mechanisms of Oxidation of Hydroxyiron(II)
The oxidation of iron(II) to iron(III) is a common and significant process. In the context of hydroxyiron(II), this transformation can proceed through several mechanisms, often influenced by the specific oxidant and reaction conditions.
One of the most studied oxidation reactions is the conversion of green solid iron(II) hydroxide (B78521) to the reddish-brown iron(III) hydroxide. quora.comchemequations.com This process is a redox reaction where Fe(II) is oxidized to Fe(III). quora.com A key example is the reaction with oxygen, which can be represented by the following balanced chemical equation:
4 Fe(OH)₂ + O₂ + 2 H₂O → 4 Fe(OH)₃ quora.com
This reaction can be broken down into oxidation and reduction half-reactions:
Oxidation: Fe(OH)₂ + H₂O → Fe(OH)₃ + H⁺ + e⁻
Reduction: O₂ + 2 H₂O + 4 e⁻ → 4 OH⁻ quora.com
3 Fe(OH)₂ → Fe₃O₄ + H₂ + 2 H₂O wikipedia.org
The mechanism involves the anaerobic oxidation of two Fe(II) ions to Fe(III) by water protons, leading to the production of molecular hydrogen. wikipedia.org
Reductive Pathways Initiated by Hydroxyiron(II)
While often viewed as a species that is readily oxidized, hydroxyiron(II) can also initiate reductive pathways, acting as an electron donor. For instance, in certain redox reactions, Fe(OH)₂ can act as a reducing agent. chemequations.com
In reactions with stronger oxidizing agents, such as the chromate (B82759) ion (CrO₄²⁻), iron(II) hydroxide is oxidized to iron(III) hydroxide, demonstrating its role as a reductant. libretexts.org The half-reaction for the oxidation of Fe(OH)₂ in a basic solution is:
Fe(OH)₂ + OH⁻ → Fe(OH)₃ + e⁻ libretexts.org
Ligand Exchange and Complexation Kinetics of Hydroxyiron(II)
The kinetics of ligand exchange and complexation are crucial for understanding the behavior of hydroxyiron(II) in solution. These processes involve the substitution of the hydroxide ligands with other molecules or ions, leading to the formation of new iron(II) complexes.
Studies on ligand exchange in iron complexes provide insights into the lability of coordinated ligands. While specific kinetic data for ligand exchange on simple Fe(OH)₂ is not extensively detailed in the provided results, the principles can be inferred from studies on related iron complexes. For instance, research on iron porphyrin hydroxides has shown that the first step in some reactions is the dissociation of the hydroxide ligand. researchgate.net The rate of ligand exchange can be influenced by factors such as the solvent, the nature of the incoming ligand, and the electronic properties of the metal center. ru.nl
The adsorption of species like phosphate (B84403) onto hydroxyiron-modified materials highlights the complexation ability of surface hydroxyl groups. nih.gov In these systems, the kinetics of adsorption, which can be viewed as a form of surface complexation, often follow pseudo-second-order models, indicating that the rate-limiting step may involve chemical interaction between the adsorbate and the surface sites. nih.govresearchgate.net
Catalytic Mechanisms Mediated by Hydroxyiron(II) Intermediates
Hydroxyiron(II) and related iron(II)-hydroxo species are implicated as key intermediates in a variety of catalytic cycles, particularly in oxidation reactions. chemrxiv.org These intermediates can facilitate transformations by providing low-energy pathways for reactions that would otherwise be kinetically hindered. openstax.org
Role in Oxidative Transformations (e.g., C-H bond activation)
Iron-catalyzed C-H bond activation is a significant area of research, aiming to convert ubiquitous but relatively inert C-H bonds into more valuable functional groups. tcichemicals.comwikipedia.org While high-valent iron-oxo species are often cited as the primary oxidants, iron(II)-hydroxo intermediates can play a role in the catalytic cycle. chemrxiv.org
In some enzymatic and biomimetic systems, an iron(IV)-oxo species abstracts a hydrogen atom from a C-H bond, generating an iron(III)-hydroxo intermediate and a substrate radical. mdpi.comnih.gov This iron(III)-hydroxo species can then participate in subsequent steps of the reaction. While the direct role of a discrete Fe(II)-OH species in the initial C-H activation is less common, it can be a precursor to the active oxidant or be involved in the regeneration of the catalyst. chemrxiv.org For instance, in some nonheme iron enzymes, the catalytic cycle involves the formation of an iron(III)-hydroxo intermediate after hydrogen atom abstraction by an iron(IV)-oxo species. mdpi.com
The table below summarizes the second-order rate constants for C-H bond activation by various iron complexes, illustrating the reactivity of these species.
Table 1: Second-Order Rate Constants for C-H Bond Activation by Iron Complexes
| Iron Complex | Substrate | Rate Constant (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| [(PyPz)FeIII(OH)(OH₂)]⁴⁺ | Xanthene | 2.22 × 10³ | nih.gov |
| [N(afaCy)₃Fe]OTf₂ | Decamethylferrocene | 81 | acs.org |
Rate-Determining Steps in Iron(II)-Hydroxo Catalysis
In many enzymatic C-H hydroxylation reactions catalyzed by nonheme iron enzymes, the abstraction of a hydrogen atom by an iron(IV)-oxo species to form an iron(III)-hydroxo intermediate is the rate-determining step. mdpi.com This is often supported by large kinetic isotope effects observed when a C-H bond is replaced by a C-D bond. nih.gov
In other systems, such as certain oxygen reduction reactions (ORR) catalyzed by iron complexes, the rate-determining step might be the cleavage of the O-O bond in a Fe(III)-OOH intermediate or the proton-coupled reduction of a Fe(III)-O₂⁻ intermediate. researchgate.net For some catalytic cycles, the electron transfer step can be rate-limiting. acs.org
The table below provides examples of rate-determining steps in various iron-catalyzed reactions.
Table 2: Rate-Determining Steps in Iron-Catalyzed Reactions
| Catalytic System | Reaction | Rate-Determining Step | Reference |
|---|---|---|---|
| Nonheme Iron Hydroxylases | C-H Hydroxylation | Hydrogen atom abstraction | mdpi.com |
| [(PyPz)FeIII(OH)(OH₂)]⁴⁺ | Xanthene Oxidation | C-H bond cleavage | nih.gov |
| [N(afaCy)₃Fe]OTf₂ | Oxygen Reduction | Electron transfer to hydroperoxo iron(III) complex | acs.org |
| Iron Tetraphenylporphyrin | Oxygen Reduction | Protonation of FeIII(TPP)(O₂•⁻) | researchgate.net |
Mechanistic Studies of Hydroxyl Radical Involvement
The interaction between iron(II) species and hydroxyl radicals (•OH) is a cornerstone of advanced oxidation processes, particularly in the context of Fenton and photo-Fenton reactions. The generation of highly reactive hydroxyl radicals from the reaction of Fe(II) with hydrogen peroxide (H₂O₂) is a well-established process. researchgate.net These radicals are powerful oxidants capable of degrading a wide range of organic and inorganic compounds. frontiersin.org
Mechanistic studies have revealed that the reaction environment, especially pH, plays a critical role in determining the dominant oxidative species. In acidic solutions, the Fenton reaction proceeds via the generation of hydroxyl radicals. rsc.org However, at near-neutral pH (6-7), a shift in the mechanism occurs. researchgate.netrsc.org Research indicates that under these conditions, the reaction between Fe(II) and H₂O₂ can lead to the formation of a ferryl iron (Fe(IV)-oxo, FeO²⁺) species rather than free hydroxyl radicals. researchgate.net This pathway exhibits an inverse kinetic dependence on the concentration of hydrogen ions [H⁺]. rsc.org The Fe(IV) intermediate is also a potent oxidant, though it may exhibit different reactivity and selectivity compared to the hydroxyl radical. researchgate.net
The kinetics of the reaction between aqueous ferrous ions and hydroxyl radicals have been studied over a broad temperature range. rsc.org Pulse radiolysis studies from 25°C to 300°C show a distinct change in the reaction mechanism with temperature. rsc.org Below 150°C, the reaction rate is largely independent of temperature, which is characteristic of a hydrogen atom transfer (HAT) mechanism. rsc.org Above 150°C, the reaction becomes thermally activated, with a measured activation energy of 45.8 ± 3.0 kJ mol⁻¹, indicating a shift to a dissociative ligand interchange mechanism. rsc.org Kinetic isotope effect studies using heavy water support this change, as the effect diminishes at higher temperatures where the O-H bond is no longer centrally involved in the reaction. rsc.org
In light-driven systems, such as the reaction between Fe(II) and peracetic acid (PAA), mechanistic investigations suggest the formation of an intermediate complex, [Fe(II)-(PAA)₂(H₂O)₂], which then leads to the formation of a Fe(IV) complex. nih.gov This Fe(IV) species can be further photoactivated to produce additional hydroxyl radicals, highlighting a complex, multi-step process for •OH generation. nih.gov
| Reaction / Condition | Dominant Mechanism | Activation Energy (Ea) | Temperature Range | Key Finding |
|---|---|---|---|---|
| Fe(II) + •OH | Hydrogen Atom Transfer (HAT) | Essentially independent of temperature | <150 °C | Rate is not significantly affected by temperature changes in this range. rsc.org |
| Fe(II) + •OH | Dissociative Ligand Interchange | 45.8 ± 3.0 kJ mol⁻¹ | >150 °C | Reaction rate becomes temperature-dependent, indicating a change in mechanism. rsc.org |
| Fe(II) + H₂O₂ (Fenton Reaction) | Hydroxyl Radical (•OH) Formation | N/A | Acidic pH | Classic Fenton pathway generating free •OH radicals. rsc.org |
| Fe(II) + H₂O₂ (Fenton Reaction) | Iron(IV) (FeO²⁺) Formation | N/A | Near-neutral pH (6-7) | Mechanistic shift from •OH to Fe(IV) as the primary oxidant. researchgate.netrsc.org |
Thermal Decomposition Pathways of Hydroxyiron(II) Compounds
Iron(II) hydroxide, or hydroxyiron(II), is known to be an unstable compound that decomposes upon heating. youtube.com The primary thermal decomposition pathway involves the breakdown of solid iron(II) hydroxide into solid iron(II) oxide and water. you-iggy.combrainly.com This process is an endothermic reaction, requiring an input of heat to break the chemical bonds within the hydroxide compound. youtube.com
The balanced chemical equation for this decomposition is: Fe(OH)₂(s) → FeO(s) + H₂O(g/l) you-iggy.combrainly.com
This reaction is classified as a thermal decomposition of a hydroxide. you-iggy.com The process involves heating the white solid iron(II) hydroxide, which results in the formation of iron(II) oxide, another solid, and the release of water, which may be in liquid or gaseous form depending on the temperature. youtube.combrainly.com
Kinetic studies on the thermal decomposition of a group of structurally similar hydroxides, including iron(II), cobalt(II), and nickel(II) hydroxide, have been conducted using both isothermal and non-isothermal methods. rsc.org These studies determined that the activation energies for the decomposition of these compounds fall within the range of 17–26 kcal/mole (approximately 71–109 kJ/mole). rsc.org This energy barrier must be overcome for the decomposition to proceed. The relative instability of iron(II) hydroxide means that even slight heating can accelerate its conversion to iron(II) oxide. youtube.com As you move down a group in the periodic table, such as the Group 2 elements, the thermal stability of metal hydroxides and carbonates generally increases, meaning higher temperatures are required for their decomposition. chemguide.co.uk
| Reactant | Decomposition Products | Reaction Type | Activation Energy (Ea) |
|---|---|---|---|
| Iron(II) Hydroxide (Fe(OH)₂) | Iron(II) Oxide (FeO) + Water (H₂O) | Thermal Decomposition | 17–26 kcal/mole |
Interfacial and Surface Chemistry of Hydroxyiron Ii
Adsorption Mechanisms of Hydroxyiron(II) onto Mineral and Environmental Surfaces
The adsorption of hydroxyiron(II) onto mineral and environmental surfaces is a key process governing the transport and fate of iron in the environment. This process is influenced by a variety of factors, including the nature of the surface and the specific interactions that occur at the solid-liquid interface.
Surface Complexation and Inner-Sphere vs. Outer-Sphere Interactions
The adsorption of ions like hydroxyiron(II) onto mineral surfaces is often described in terms of surface complexation. This involves the formation of stable chemical bonds between the ion and the surface. These interactions can be broadly categorized as inner-sphere and outer-sphere complexes.
Inner-sphere complexes involve the direct bonding of the hydroxyiron(II) ion to the mineral surface, without any water molecules in between. wikipedia.orgyoutube.com This type of interaction is characterized by strong, often covalent, bonds and is considered a form of specific adsorption. wikipedia.org For instance, on kaolinite (B1170537) surfaces, Fe(OH)₂⁺ can form monodentate and bidentate inner-sphere complexes with the surface hydroxyl groups. icm.edu.pljournalssystem.comresearchgate.net Density functional theory (DFT) studies have shown that in these inner-sphere complexes, there is a transfer of electrons from the iron atom to the surface oxygen atoms, enhancing the covalent nature of the Fe-O bond. journalssystem.com
Outer-sphere complexes , in contrast, involve the hydroxyiron(II) ion retaining its hydration shell and being attracted to the surface through weaker electrostatic forces. youtube.comresearchgate.net In this case, at least one water molecule remains between the ion and the surface. youtube.com Studies on kaolinite have indicated that hydrated Fe(OH)₂⁺ tends to adsorb on the Si-O surface as an outer-sphere complex. researchgate.netmdpi.com The distinction between inner- and outer-sphere complexation can be made using spectroscopic techniques and by observing the effect of ionic strength on adsorption. youtube.com
Role of Surface Hydroxyls in Adsorption Processes
Surface hydroxyl groups (-OH) on minerals play a pivotal role in the adsorption of hydroxyiron(II). These groups act as the primary binding sites for many metal ions. journalssystem.com The nature of these hydroxyl groups can vary depending on the mineral structure. For example, on the surface of goethite (α-FeOOH), there can be several types of Fe-OH groups with different coordination numbers. conicet.gov.ar
Influence of Surface Heterogeneity on Hydroxyiron(II) Adsorption
Real mineral surfaces are rarely uniform and often exhibit significant heterogeneity in terms of their physical and chemical properties. academie-sciences.fr This surface heterogeneity can have a profound impact on the adsorption of hydroxyiron(II). Heterogeneity can arise from different crystal faces, surface defects, and the presence of various functional groups. gnest.orgunesp.br
The energy of adsorption can vary across different sites on a heterogeneous surface. academie-sciences.fr For example, DFT calculations on kaolinite have shown different adsorption energies for Fe(OH)₂⁺ on the silica (B1680970) tetrahedral sheet versus the alumina (B75360) octahedral sheet. icm.edu.pl Specifically, the adsorption energy was found to be 580.50 KJ/mol on the silica tetrahedral sheet and 590.53 KJ/mol on the alumina octahedral sheet. icm.edu.pljournalssystem.com This difference in energy indicates a preference for certain surface sites. The heterogeneity factor, often represented by the 1/n value in the Freundlich isotherm, reflects the diversity of adsorption sites on the surface. gnest.org
Interactions of Hydroxyiron(II) with Organic and Inorganic Ligands at Interfaces
The presence of other dissolved species, both organic and inorganic, can significantly influence the adsorption behavior of hydroxyiron(II) at interfaces. These ligands can compete for binding sites on the mineral surface or form complexes with hydroxyiron(II) in solution, altering its reactivity.
Coordination Chemistry at Solid-Liquid Interfaces
The coordination chemistry of hydroxyiron(II) at solid-liquid interfaces is complex and involves the formation of various surface species. acs.org At the interface, the surface itself can be considered a ligand, with surface hydroxyl groups acting as σ-donor ligands. wikipedia.org The interaction of hydroxyiron(II) with these surface sites can lead to the formation of inner-sphere or outer-sphere complexes, as discussed earlier.
The presence of other ligands in the solution can lead to the formation of ternary surface complexes, where the ligand and the metal ion are both bound to the surface. researchgate.net For example, the co-adsorption of cadmium and phosphate (B84403) on a hydroxyiron-montmorillonite complex has been shown to form P-bridged ternary complexes, leading to a synergistic uptake of both contaminants. researchgate.net Similarly, the presence of organic acids can affect the adsorption of metal ions on mineral surfaces. dntb.gov.ua The formation of these complexes is a key aspect of the "ligand-exchange" adsorption mechanism. qut.edu.au
Synergistic Effects in Multi-Component Systems
In many natural and engineered systems, multiple chemical species are present, leading to potential synergistic or antagonistic effects on adsorption. Synergistic adsorption occurs when the presence of one substance enhances the adsorption of another.
A notable example is the co-sorption of cations and anions on mineral surfaces. Research has shown that the presence of phosphate can promote the adsorption of cadmium on a hydroxyiron-montmorillonite complex, and vice versa. researchgate.net This synergistic effect is attributed to the formation of ternary surface complexes. researchgate.net Similar synergistic effects have been observed in the co-adsorption of myo-inositol hexakisphosphate (IHP) and zinc on goethite, where the presence of one enhanced the adsorption of the other. dntb.gov.ua The development of composite materials, such as hydroxyiron(III)-kaolinite, has been shown to have a synergistic effect on the removal of pollutants like phenol (B47542) and cadmium from aqueous solutions. sciencepublishinggroup.comresearchgate.net These synergistic interactions are crucial for understanding and predicting the behavior of contaminants in complex environmental systems.
Formation and Stability of Hydroxyiron(II)-Containing Solid Phases at Interfaces
The formation of solid phases containing hydroxyiron(II), primarily iron(II) hydroxide (B78521) (Fe(OH)₂), at interfaces is a critical process in various environmental and industrial systems. This compound, also known as white rust, is a precursor to more stable iron oxides. wikipedia.orgmsu.ru Its formation and subsequent transformation are governed by complex interfacial chemistry, including nucleation, growth, and recrystallization processes that are highly sensitive to local physicochemical conditions. ajol.infoosti.gov
Nucleation and Growth Mechanisms of Iron(II) Hydroxides
The initial step in the formation of iron(II) hydroxide solids is nucleation, the process by which precursor ions in solution assemble into a stable, embryonic particle that can subsequently grow. futurity.org This process is particularly significant at interfaces, such as the surfaces of existing minerals like quartz, where the energy barrier for nucleation can be substantially lower than in a bulk solution. futurity.org
Research has shown that iron hydroxide formation is more facile on mineral surfaces than previously understood. futurity.org The process begins when sufficient precursor elements accumulate, allowing components to form a stable nucleus that develops into a nanoscale particulate. futurity.org This solid nucleation has often been overlooked in models that combine it with growth into a general "precipitation" process, leading to less accurate predictions of formation behavior. futurity.org By isolating and quantifying nucleation, a more precise understanding of the initial phase of iron hydroxide formation is achieved. futurity.org
The growth of these nuclei into larger crystals is influenced by several factors, including pH, temperature, reactant concentrations, and the rate of mixing. ajol.info The morphology and size of the resulting iron hydroxide particles are determined by the interplay between nucleation, growth, and aggregation processes. ajol.info For instance, to produce monodisperse nanoparticles, the nucleation and growth stages should be distinct, with the final particle number being set during a short nucleation period. ajol.info
Table 1: Key Factors Influencing Nucleation and Growth of Iron(II) Hydroxide
| Factor | Influence on Nucleation & Growth | Research Findings |
| Substrate Surface | Lowers the energy barrier for nucleation, promoting heterogeneous nucleation. | Iron hydroxide forms more readily on mineral surfaces like quartz because less energy is needed for nucleation. futurity.org |
| pH | Affects the speciation of iron ions and the surface charge of substrates, controlling precipitation. | The formation of iron hydroxide from iron ions and hydroxide ions is highly dependent on pH. wikipedia.orgtidjma.tn |
| Concentration | Higher supersaturation generally leads to faster nucleation rates but can result in smaller, less crystalline particles. | The concentration of Fe(II) can be varied to modify the size of resulting crystals. researchgate.net |
| Temperature | Influences reaction kinetics and the solubility of reactants. | Temperature is a critical parameter, affecting which iron oxide phases are formed during subsequent transformations. researchgate.netiaea.org |
Transformation Pathways to Other Iron Mineral Phases
Iron(II) hydroxide is thermodynamically unstable and readily transforms into other, more stable iron mineral phases, especially in the presence of oxidants or upon changes in environmental conditions. msu.rupnnl.gov These transformations are fundamental to iron cycling in nature and corrosion processes. The specific transformation pathway and the resulting mineral products are dictated by factors such as pH, temperature, the presence of Fe(II) ions, and the oxidation rate. iaea.orgacademie-sciences.fr
3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O wikipedia.org
This transformation can be influenced by temperature; for example, micrometer-sized magnetite crystals can be synthesized from an Fe(OH)₂ precursor at elevated temperatures (e.g., 75 °C). iaea.org
Transformation to Goethite (α-FeOOH) The transformation of Fe(OH)₂ to goethite is common, particularly under oxidizing conditions in alkaline environments. geoscienceworld.org This process typically occurs not through a solid-state conversion but via dissolution and recrystallization. geoscienceworld.org Fe(OH)₂ first dissolves, and the aqueous iron species are then oxidized and reprecipitate as goethite. geoscienceworld.org High pH (≥12) has been shown to markedly increase the rate of transformation from iron precursors to goethite. geoscienceworld.org The presence of aqueous Fe(II) can also catalyze the transformation of other iron oxyhydroxides, like lepidocrocite, into the more stable goethite phase. rsc.org
Transformation to Lepidocrocite (γ-FeOOH) Lepidocrocite formation is another significant pathway, often favored by the rapid oxidation of Fe(II) at neutral to mildly acidic conditions (pH 6–7). nih.govnih.gov In contrast to goethite, which may form under slower oxidation, fast oxidation can lead to lepidocrocite. researchgate.net For example, at temperatures below 20°C, the oxidation of Fe(II) precipitates tends to favor lepidocrocite formation. researchgate.net The presence of certain ions can also direct the transformation; for instance, at pH 5, lepidocrocite is the primary oxidation product deposited on iron surfaces. nih.gov
Table 2: Conditions Favoring Transformation of Iron(II) Hydroxide to Different Mineral Phases
| Resulting Mineral Phase | Chemical Formula | Key Formation Conditions | Transformation Mechanism |
| Magnetite | Fe₃O₄ | Anaerobic conditions; elevated temperatures (e.g., 75°C); slower oxidation rates. researchgate.netiaea.orgwikipedia.org | Schikorr reaction: anaerobic oxidation of Fe(OH)₂ by water. wikipedia.orgwikipedia.org |
| Goethite | α-FeOOH | Oxidizing conditions; alkaline pH (≥12); slow oxidation rates. researchgate.netgeoscienceworld.org | Dissolution of Fe(OH)₂ followed by oxidation and reprecipitation. geoscienceworld.org |
| Lepidocrocite | γ-FeOOH | Oxidizing conditions; neutral to mildly acidic pH (6-7); rapid oxidation rates. researchgate.netnih.gov | Rapid oxidation of aqueous Fe(II) species. researchgate.netnih.gov |
Environmental and Geochemical Significance of Hydroxyiron Ii
Environmental Fate and Transport Mechanisms of Hydroxyiron(II) Species
The environmental fate and transport of a compound describe its potential movement and chemical alteration within and across different environmental media like water, soil, and air. For hydroxyiron(II), these mechanisms are primarily dictated by its stability and interactions within aquatic and terrestrial systems.
In aquatic environments, the stability of hydroxyiron(II) is highly dependent on the pH and redox conditions of the system. researchgate.net Under anoxic (oxygen-free) conditions at a near-neutral pH, ferrous iron species like hydroxyiron(II) can persist. oup.com However, in the presence of oxygen, ferrous iron is thermodynamically unstable at neutral pH and is rapidly oxidized to ferric iron [Fe(III)]. oup.com This transformation leads to the precipitation of poorly soluble ferric oxyhydroxides and hydroxides, such as ferrihydrite and goethite. researchgate.netresearchgate.net
The transformation process can be summarized by the following factors:
pH: The solubility of iron compounds is strongly controlled by pH. Acidic conditions (pH < 5.0) favor the presence of soluble ferrous ions (Fe²⁺), while neutral to alkaline pH levels promote the formation of iron hydroxides. researchgate.net
Redox Potential (Eh): Low redox potentials, common in anoxic environments, stabilize Fe(II) species. Conversely, high redox potentials, characteristic of oxygenated waters, drive the oxidation to Fe(III). researchgate.net
Presence of Oxidants: Dissolved oxygen is the primary oxidant, but other substances can also facilitate the transformation of hydroxyiron(II).
This rapid oxidation and precipitation cycle means that dissolved Fe(II) species generally have limited transport in oxygenated surface waters, as they are quickly converted to solid phases.
Table 1: Factors Affecting the Stability and Transformation of Hydroxyiron(II) in Aquatic Systems
| Factor | Condition Favoring Hydroxyiron(II) Stability | Condition Favoring Transformation to Fe(III) Species |
| Oxygen Level | Anoxic (oxygen-deficient) | Oxic (oxygen-rich) |
| pH | Weakly acidic to neutral (in anoxic conditions) | Neutral to alkaline (promotes precipitation of Fe(III) hydroxides) |
| Redox Potential (Eh) | Low (<0.4 V) | High (>0.6 V) |
In soil systems, hydroxyiron(II) and other Fe(II) species are critical players in nutrient cycling and availability. The redox state of iron directly influences the solubility and plant uptake of essential nutrients. wisc.edu
Nutrient Availability: The transformation between Fe(II) and Fe(III) significantly impacts the bioavailability of nutrients like phosphorus. In anoxic conditions, the reduction of Fe(III) oxides to more soluble Fe(II) species can release phosphate (B84403) that was previously adsorbed to the mineral surfaces, making it available for plant uptake. Conversely, the oxidation of hydroxyiron(II) to ferric oxides can scavenge phosphate from the soil solution, reducing its bioavailability.
Soil pH: The oxidation of Fe(II) to Fe(III) is a process that can influence soil pH. These reactions can affect the solubility and availability of other essential micronutrients. wisc.edu
Organic Matter: Organic matter can interact with iron, forming complexes that influence its solubility and reactivity. wisc.edu These interactions can affect the stability of hydroxyiron(II) and its role in nutrient cycling. copernicus.orgresearchgate.net Reactive iron minerals are recognized for their role in restricting soil organic matter cycling through sorption but also promoting its decomposition under anoxic conditions. researchgate.net
The mobility of hydroxyiron(II) in groundwater and sediments is largely controlled by the prevailing geochemical conditions. In anoxic groundwater and deep sediment layers, where reducing conditions dominate, Fe(II) species can be relatively mobile in the dissolved phase. oup.com
However, this mobility is often limited by sequestration processes, which include:
Precipitation: If dissolved Fe(II) encounters zones with higher pH or specific anions, it can precipitate out of solution. For instance, in carbonate-rich waters, siderite (FeCO₃) may form, effectively immobilizing the iron. tandfonline.com
Adsorption: Fe(II) ions can adsorb onto the surfaces of clay minerals and organic matter within sediments. This process physically removes the iron from the mobile groundwater phase. nih.govmdpi.com
Oxidation at Interfaces: When anoxic groundwater containing dissolved Fe(II) moves towards an oxic zone (e.g., the interface with surface water or a more aerated aquifer layer), the rapid oxidation to insoluble Fe(III) oxides leads to its precipitation and sequestration. This often creates visible zones of iron oxide accumulation.
Mineral Formation: Over longer geological timescales, Fe(II) can be incorporated into the structure of newly forming minerals, a process known as authigenesis. This is a significant long-term sink for iron in marine sediments. bohrium.comresearchgate.net
Role in Biogeochemical Cycling of Iron
The biogeochemical cycling of iron involves a complex interplay of abiotic and microbial processes that transform iron between its various chemical forms. nih.govacs.org Hydroxyiron(II) is a central compound in these cycles, particularly in environments devoid of oxygen.
In anoxic soils, sediments, and stratified water bodies, the cycling between Fe(II) and Fe(III) is a dominant biogeochemical process. oup.com This redox cycling is crucial for the decomposition of organic matter and the transformation of other key elements.
Microorganisms are key drivers of hydroxyiron(II) transformations in the environment. nih.gov They can catalyze both the oxidation and reduction of iron as part of their metabolic processes, often at rates far exceeding abiotic reactions under similar conditions. uni-tuebingen.de
Anaerobic Fe(II) Oxidation: Contrary to the rapid abiotic oxidation in the presence of oxygen, certain bacteria can oxidize Fe(II) under completely anoxic conditions. nih.gov These microorganisms couple the oxidation of Fe(II) to the reduction of other compounds, such as nitrate (B79036). This process is environmentally significant as it allows for the formation of Fe(III) minerals in oxygen-free settings. researchgate.net
Phototrophic Fe(II) Oxidation: Some photosynthetic bacteria can use Fe(II) as an electron donor for carbon dioxide fixation in the presence of light. uni-tuebingen.de This is another pathway for anoxic iron oxidation.
These microbial activities are fundamental to the iron cycle and influence the structure and function of microbial communities in sediments and soils. uni-tuebingen.de
Remediation and Environmental Engineering Applications Potentially Involving Hydroxyiron(II)
Hydroxyiron(II), or iron(II) hydroxide (B78521), is a significant compound in environmental remediation and engineering due to its chemical reactivity. Its utility stems from its role as a reducing agent and as a precursor to various iron oxides and hydroxides that have high sorption capacities for a range of contaminants. In environmental systems, iron(II) hydroxide is involved in processes that can immobilize or degrade hazardous substances, making it a key component in both natural attenuation and engineered remediation strategies.
Adsorbents and Catalysts for Contaminant Removal (e.g., arsenic, antimony, phosphate)
Materials containing or derived from hydroxyiron(II) are effective adsorbents and catalysts for removing inorganic contaminants from water. The modification of clays (B1170129) and other materials with hydroxyiron complexes enhances their surface area and creates active sites for contaminant binding.
The primary mechanisms for removal include adsorption, where contaminants bind to the surface of the iron hydroxide-based material, and co-precipitation, where contaminants are incorporated into the structure of precipitating iron oxides. In the case of arsenic, for example, iron-based adsorbents are widely used due to their high affinity for both arsenite (As(III)) and arsenate (As(V)). rsc.org
Research has demonstrated the efficacy of hydroxyiron-modified materials for various contaminants:
Arsenic and Antimony: Hydroxyiron-modified montmorillonite (B579905) (HyFe-MMT) nanoclay has shown high performance in removing arsenite. hbku.edu.qaresearchgate.net Studies reveal that modifying montmorillonite with hydroxyiron can increase its adsorption capacity for arsenite by more than five times. hbku.edu.qa The adsorption kinetics are rapid, with over 55% of As(III) removed within the first 30 seconds of contact. hbku.edu.qaresearchgate.net Similarly, adsorbents modified with iron and manganese ions have been developed to effectively remove both arsenic and antimony from contaminated water. taylorfrancis.com The modification changes the surface charge of the materials, creating a strong selectivity for anionic contaminants like arsenates and antimonates. taylorfrancis.com
Phosphate: Eutrophication, driven by excess phosphorus, is a major water quality issue. Hydroxy-iron pillared bentonites have been successfully used to adsorb phosphate from aqueous solutions. nih.govresearchgate.net These materials exhibit increased interlayer spacing and surface area, which are beneficial for phosphate adsorption. nih.govresearchgate.net Nanoparticulate iron(III) oxide/hydroxide agglomerates have also proven to be efficient and cost-effective for phosphate removal, achieving residual concentrations below 0.05 ppm. eemj.eu The mechanism often involves an anion/OH⁻ exchange reaction at the adsorbent surface. nih.gov
Adsorption Capacities of Hydroxyiron-Based Materials
| Adsorbent Material | Target Contaminant | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Hydroxy-iron pillared bentonite (Fe-Bent) | Phosphate | 11.2 | researchgate.net |
| Hydroxy-aluminum pillared bentonite (Al-Bent) | Phosphate | 12.7 | researchgate.net |
| Mixed hydroxy-iron-aluminum pillared bentonite (Fe-Al-Bent) | Phosphate | 10.5 | researchgate.net |
| Hydroxyiron-modified montmorillonite (HyFe-MMT) | Arsenite (As(III)) | Adsorption capacity increased >5 times compared to raw montmorillonite | hbku.edu.qa |
Role in Advanced Oxidation and Reduction Processes for Wastewater Treatment
Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are technologies designed to treat wastewater containing recalcitrant organic and inorganic pollutants. abpsoil.commagtech.com.cnnih.gov Hydroxyiron(II) and related iron species are central to many of these processes.
In Advanced Oxidation Processes , the Fenton reaction is a classic example where iron(II) catalyzes the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH). wikipedia.orgnih.gov These radicals are powerful, non-selective oxidizing agents that can mineralize a wide range of organic contaminants into carbon dioxide, water, and inorganic salts. abpsoil.comwikipedia.org The fundamental Fenton reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ wikipedia.org
The generated iron(III) can be reduced back to iron(II) by another molecule of H₂O₂, allowing for a catalytic cycle. wikipedia.org The effectiveness of iron-based AOPs is often dependent on maintaining acidic pH to prevent the precipitation of iron(III) hydroxide. nih.govmdpi.com Modified iron-based materials are being developed to create heterogeneous catalysts that are effective at a wider range of pH levels and can be more easily recovered and reused. mdpi.com
In Advanced Reduction Processes , the goal is to generate highly reactive reducing radicals, such as the hydrated electron (e⁻aq), to degrade oxidized contaminants like perchlorate and some chlorinated organic compounds. magtech.com.cnnih.gov Ferrous iron (Fe²⁺) can be used as a reducing agent in these systems. ARPs offer a complementary approach to AOPs for treating specific types of pollutants that are more amenable to reduction than oxidation. nih.govnih.gov
Soil Remediation Technologies Utilizing Iron(II) Hydroxide Reactivity
The reactivity of iron(II) hydroxide is harnessed in several soil remediation technologies to immobilize or degrade contaminants in situ. These methods often involve the introduction of a source of Fe(II) or zero-valent iron (Fe⁰), which corrodes to produce Fe(II) species, including Fe(OH)₂. dss.go.thmdpi.com
One key application is in the remediation of soils contaminated with reducible pollutants like hexavalent chromium (Cr(VI)). Fe(II) is a strong reductant that can convert toxic and mobile Cr(VI) into the much less toxic and less soluble Cr(III), which then precipitates as chromium hydroxide. Studies have shown that materials like Fe(II)-Al layered double hydroxide can effectively immobilize Cr(VI) in contaminated soil through a combination of adsorption and reduction. nih.gov In this process, Fe(II) reduces Cr(VI) to Cr(III) while being oxidized to Fe(III), and the resulting species co-precipitate. nih.gov
Another application is in permeable reactive barriers (PRBs), which are subsurface walls constructed with reactive materials to intercept and treat contaminated groundwater plumes. mdpi.com Iron-based materials, including zero-valent iron and iron hydroxides, are commonly used in PRBs. mdpi.commdpi.com As groundwater flows through the barrier, contaminants are degraded or immobilized. For example, waste ferric hydroxide (Fe(OH)₃) has been used in PRBs to remove cadmium and sulfate from contaminated soil leachate. mdpi.com Although this example uses Fe(III), the underlying principle of using iron hydroxides for contaminant sequestration is the same. The reactivity of Fe(II) hydroxide is particularly useful for creating a reducing environment within the barrier to treat oxidized contaminants.
Soil Remediation Applications of Iron(II) Hydroxide Reactivity
| Technology | Target Contaminant | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| In situ immobilization | Hexavalent Chromium (Cr(VI)) | Adsorption and reduction of Cr(VI) to Cr(III) by Fe(II) followed by co-precipitation. | Fe(II)-Al layered double hydroxide completely immobilized 2079.84 mg/kg of Cr(VI) in soil. | nih.gov |
| Zero-Valent Iron (Fe⁰) Treatment | RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | Reductive transformation by Fe⁰ and its corrosion products (including Fe(OH)₂). | Treatment of an aqueous RDX solution (32 mg/L) with 10 g/L of Fe⁰ resulted in 100% destruction within 72 hours. | dss.go.th |
| Permeable Reactive Barrier (PRB) | Cadmium (Cd), Sulfate (SO₄²⁻) | Adsorption and reaction within a barrier containing waste Fe(OH)₃. | Enhanced electrokinetic system with a Fe(OH)₃ PRB achieved 95.32% Cd removal and 96.19% sulfate removal. | mdpi.com |
Advanced Materials Chemistry and Hydroxyiron Ii Based Systems
Design and Synthesis of Novel Hydroxyiron(II) Composites
The design of hydroxyiron(II) composites involves integrating iron(II) hydroxide (B78521) species into or onto supporting matrices. This approach aims to create materials that combine the reactivity of Fe(II) with the structural and surface properties of the host material, such as high surface area, porosity, and stability. Synthesis strategies are typically based on wet chemical methods, which allow for controlled precipitation and interaction between the iron precursors and the support.
Layered materials, particularly clays (B1170129) and layered double hydroxides (LDHs), serve as excellent hosts for creating advanced composite materials. Modifying these materials with iron(II) hydroxide introduces redox activity and specific catalytic sites.
Pillared Interlayered Clays (PILCs): The synthesis of pillared clays involves propping open the layers of a swelling clay, such as montmorillonite (B579905), with inorganic polyoxocations, which are then converted to stable oxide pillars by calcination. iosrjournals.org While many iron-pillared clays are synthesized using Fe(III) precursors, iosrjournals.org methods exist to incorporate Fe(II). The general process involves two main steps:
Intercalation: Swelling clays are treated with bulky polyhydroxy metal cations, which exchange with the native interlayer cations. appliedmineralogy.com
Calcination: The intercalated clay is heated, causing the polycations to dehydrate and dehydroxylate, forming metal oxide clusters that act as pillars. iosrjournals.orgappliedmineralogy.com These pillars prop the clay layers apart, creating a stable microporous structure. appliedmineralogy.com
For iron-based PILCs, an iron polyoxocation solution is typically prepared by hydrolyzing an iron salt (e.g., FeCl₃) with a base like Na₂CO₃. jetir.org To create Fe(II)-containing sites, synthesis can be adapted, or post-synthesis modifications can be performed, although direct synthesis with stable Fe(II) polycations is challenging due to the ease of oxidation. Hydroxyiron-modified montmorillonite has been synthesized via simple wet chemical methods for applications such as arsenite removal. researchgate.net
Layered Double Hydroxides (LDHs): LDHs, also known as anionic clays, are materials with a general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺·[(Aⁿ⁻)ₓ/ₙ, mH₂O]ˣ⁻. researchgate.net Iron-based LDHs can contain both Fe(II) and Fe(III) in their cationic hydroxide layers. researchgate.neteurekaselect.com These materials are particularly interesting for applications requiring reducing capabilities, such as the degradation of pollutants. researchgate.net
The synthesis of Fe(II)-containing LDHs is most commonly achieved through:
Coprecipitation: This method involves the simultaneous precipitation of the divalent and trivalent metal salts from an aqueous solution by adding a base. researchgate.netacs.org The M(II)/M(III) ratio in the final product can be controlled by adjusting the ratio in the initial solution.
Hydrothermal Synthesis: This technique involves carrying out the precipitation reaction in a sealed vessel at elevated temperature and pressure. It can lead to materials with high crystallinity. researchgate.net For instance, Fe(II)–Al LDHs have been synthesized hydrothermally for the removal of Cr(VI) through both adsorption and reduction. researchgate.net
The reactivity of these materials is strongly linked to the Fe(II) content. For example, in Fe(II)-Al LDHs, the Fe²⁺ ions are capable of reducing Cr(VI) to the less toxic Cr(III) while being oxidized to Fe³⁺. researchgate.net
Table 1: Research Findings on Iron(II) Hydroxide Modified Clays and Layered Materials
| Material | Synthesis Method | Key Finding | Application | Reference |
|---|---|---|---|---|
| Fe(II)-Fe(III) LDH (Green Rust) | Coprecipitation / Oxidation of Fe(II) species | Well-crystallized hexagonal plates. Can be intercalated with surfactants to enhance sorption of hydrophobic compounds. | Reduction of anionic pollutants, degradation of organic pollutants. | researchgate.net, eurekaselect.com |
| Fe(II)-Al LDH | Hydrothermal Synthesis | Highly crystalline sheet structure. Fe²⁺ ions reduce Cr(VI) to Cr(III). | Removal of Cr(VI) from water. | researchgate.net |
| Hydroxyiron-modified Montmorillonite | Wet Chemical Synthesis | Successfully prepared nanoclay adsorbent with high capacity for arsenite. | Arsenite removal. | researchgate.net |
Reducing material dimensions to the nanoscale significantly increases the surface-area-to-volume ratio, which can dramatically enhance reactivity. bilkent.edu.tr The synthesis of nanostructured hydroxyiron(II) materials focuses on controlling particle size, morphology, and porosity to maximize the exposure of reactive surface sites. researchgate.net
Liquid-phase synthesis, or "wet chemical" methods, are predominantly used for preparing nanostructured materials due to their simplicity, low cost, and effective control over particle size and shape. bilkent.edu.tr Common approaches include:
Sol-Gel Method: This involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides) in a solution to form a colloidal suspension, or "sol," which then gels to form a solid network. This method has been used to prepare nanostructured iron titanate thin films from iron(III) chloride and titanium tetraisopropylate. researchgate.net
Flash Nano-Precipitation (FNP): This technique involves rapid mixing of solutions to induce fast nucleation and growth of nanoparticles, which can optimize both intrinsic and extrinsic catalytic activity by controlling morphology and exposing more active edge sites. rsc.org
Hydrothermal/Solvothermal Synthesis: Reactions are conducted in water or other solvents in a sealed vessel at elevated temperatures. This allows for the synthesis of highly crystalline nanostructures with controlled morphologies.
The enhanced reactivity of nanostructured materials stems from their high surface area and the increased presence of low-coordination sites, such as edges and corners, which are often more catalytically active. nih.gov For example, hydroxyiron-modified montmorillonite nanoclay has demonstrated high efficiency in adsorbing arsenite, a performance attributed to its nanostructured nature. researchgate.net Similarly, nanostructured Ni(OH)₂–ZnO mixed crystals have been employed as efficient and reusable catalysts for the synthesis of N-unsubstituted 1,2,3-triazoles. rsc.org
Hybrid materials are composites consisting of at least two different components, typically organic and inorganic, that are interconnected at the molecular level. yerun.eu This integration allows for the creation of new materials with properties that are a synergy of the individual constituents or are entirely novel. frontiersin.orgstahl.com Hydroxyiron(II) can be incorporated as the inorganic component to impart redox activity, catalytic function, or magnetic properties.
The properties of hybrid materials are highly tunable by carefully selecting the components and the synthesis method. nih.gov Key synthesis strategies include:
Sol-Gel Process: This is a versatile method for creating organic-inorganic hybrids. It can involve embedding organic molecules within an inorganic matrix or forming covalent bonds between the organic and inorganic phases (Class II hybrids). nih.govrsc.org
Self-Assembly: This bottom-up approach relies on the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov
Layer-by-Layer (LbL) Deposition: This technique allows for the construction of multilayered films with precise control over the thickness and composition of each layer. frontiersin.orgnih.gov
Catalytic Applications of Hydroxyiron(II) in Advanced Materials
The ability of iron to exist in multiple stable oxidation states, particularly Fe(II) and Fe(III), makes it a highly effective component in catalysts. savemyexams.com Hydroxyiron(II)-based materials are particularly relevant in heterogeneous catalysis, where their surfaces provide active sites for chemical reactions.
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org The reaction occurs on the surface of the catalyst at specific locations known as active sites. savemyexams.com Hydroxyiron(II) materials enhance surface reactions through several mechanisms:
Adsorption of Reactants: The surface of the catalyst provides a platform for reactant molecules to adsorb. libretexts.org This process can weaken existing chemical bonds within the reactant molecules, lowering the activation energy for the reaction. libretexts.org
Redox Cycling: The Fe(II)/Fe(III) redox couple can facilitate electron transfer processes. The catalyst can donate an electron (Fe(II) → Fe(III)) to act as a reducing agent or accept an electron in a reverse cycle, providing a lower-energy pathway for the reaction. mdpi.com This is the fundamental principle behind Fenton-like reactions, where iron species catalyze the decomposition of hydrogen peroxide to produce highly reactive hydroxyl radicals. mdpi.com
Surface Acidity/Basicity: The hydroxyl groups on the surface of iron hydroxides can act as Brønsted or Lewis acid/base sites, which can be crucial for catalyzing a wide range of organic reactions.
The efficiency of a heterogeneous catalyst is highly dependent on its surface area and the number of accessible active sites. savemyexams.com Therefore, designing materials like pillared clays or nanostructures with high surface areas is critical for maximizing catalytic performance. iosrjournals.orgjetir.org The placement of the active species is also crucial; studies on NiFe (hydr)oxides have shown that iron located on the surface exhibits higher catalytic activity for the oxygen evolution reaction (OER) compared to iron embedded within the material's matrix. acs.org
Table 2: Principles of Heterogeneous Catalysis with Hydroxyiron(II) Systems
| Catalytic Principle | Description | Example Application | Reference |
|---|---|---|---|
| Redox Cycling (Fe²⁺/Fe³⁺) | Facilitates electron transfer reactions by providing a low-energy pathway. Fe(II) is oxidized to Fe(III) and subsequently regenerated. | Fenton and Fenton-like reactions for pollutant degradation. | mdpi.com |
| Surface Adsorption | Reactants bind to the catalyst surface, weakening intramolecular bonds and lowering the activation energy. | Hydrogenation of alkenes on metal surfaces. | libretexts.org |
| Enhanced Surface Area | High surface area, achieved through nanostructuring or pillaring, increases the number of available active sites. | Phenol (B47542) hydroxylation using Fe-pillared montmorillonite clay. | jetir.org |
| Active Site Engineering | Controlling the location and coordination of Fe sites (e.g., surface vs. bulk) to maximize per-site activity. | Oxygen Evolution Reaction (OER) catalyzed by NiFe (oxy)hydroxides. | acs.org, nih.gov |
By tuning the composition, structure, and morphology of hydroxyiron(II)-based materials, they can be optimized as functional catalysts for specific and demanding chemical transformations.
Oxidation Reactions: Iron-based catalysts are widely used in advanced oxidation processes (AOPs). mdpi.com For example, Fe-pillared montmorillonite clay has been successfully used as a recyclable, eco-friendly catalyst for the hydroxylation of phenol using hydrogen peroxide as the oxidant. jetir.org Naturally sourced iron oxides and hydroxides have also been shown to be active in catalytic wet peroxide oxidation (CWPO) of pollutants like phenol and sulfamethoxazole. mdpi.com
Oxygen Evolution Reaction (OER): The OER is a critical, yet kinetically sluggish, half-reaction in water splitting for hydrogen production. nih.gov Nickel-iron (oxy)hydroxides are among the most active OER electrocatalysts in alkaline media. osti.govuark.edu The incorporation of iron into a nickel hydroxide matrix significantly enhances catalytic activity. rsc.orguark.edu Research indicates that Fe sites on the surface of the catalyst are particularly active, and their cooperative action in small clusters may be responsible for the high turnover frequencies observed. nih.gov
Carbon Dioxide Conversion: The conversion of CO₂ into valuable chemicals or fuels is a major goal for sustainable chemistry. Li-CO₂ batteries represent a technology that can both store energy and utilize CO₂. Recent research has shown that cathodes made from bimetallic MXene solid-solutions (e.g., TiVC) can act as highly effective electrocatalysts for the reduction of CO₂ and the decomposition of the Li₂CO₃ discharge product, enabling high discharge capacities and good cycle life. njust.edu.cn
Organic Synthesis: Nanostructured catalysts containing iron or other transition metal hydroxides can facilitate specific organic reactions. For instance, nanostructured Ni(OH)₂–ZnO mixed crystals have been developed as reusable catalysts for the one-pot, multicomponent synthesis of 4-aryl-1,2,3-(NH)-triazoles, which are medicinally relevant compounds. rsc.org
These examples demonstrate that by carefully designing materials at the molecular and nanoscale, hydroxyiron(II) and related systems can be transformed into highly functional materials, engineered for specific and important chemical processes. rsc.orgcrgconferences.com
Development of Sustainable Catalytic Systems
The pursuit of sustainable chemical processes has led to a growing interest in catalysts derived from earth-abundant, non-toxic elements like iron. acdlabs.com Hydroxyiron(2+), or iron(II) hydroxide (Fe(OH)₂), and related composite materials are emerging as versatile and cost-effective components in the development of sustainable catalytic systems. ajol.infomdpi.com These systems are particularly significant in environmental remediation and renewable energy generation, addressing critical sustainability challenges. longdom.orgwisc.edu Their efficacy stems from the unique physicochemical properties of iron hydroxides, including their redox activity and high surface area, which can be tailored for various catalytic applications. mdpi.com
Research into hydroxyiron(2+)-based catalysts focuses on enhancing their efficiency, stability, and selectivity for a range of important transformations. These materials are integral to advancing green chemistry by replacing hazardous and expensive heavy metal catalysts, such as palladium and platinum, with a more environmentally benign alternative. acdlabs.com
Detailed Research Findings
Recent studies have demonstrated the successful application of hydroxyiron(2+)-based systems in several key areas of sustainable catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
